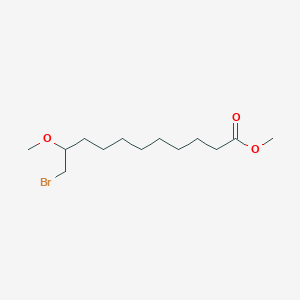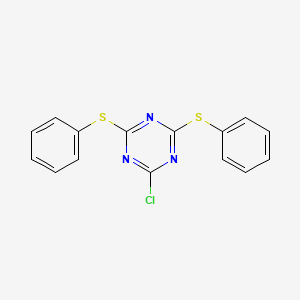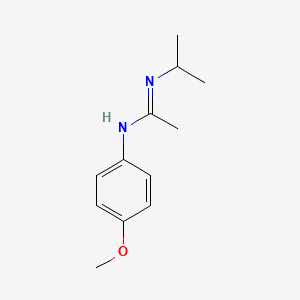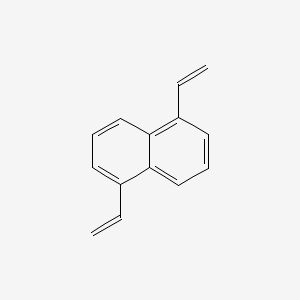
1,5-Diethenylnaphthalene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,5-Diethenylnaphthalene is an organic compound belonging to the naphthalene family It is characterized by the presence of two ethylene groups attached to the 1 and 5 positions of the naphthalene ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
1,5-Diethenylnaphthalene can be synthesized through several methods. One common approach involves the alkylation of naphthalene derivatives. For instance, the reaction of 1,5-dibromonaphthalene with vinyl magnesium bromide in the presence of a palladium catalyst can yield this compound .
Industrial Production Methods
Industrial production of this compound typically involves large-scale alkylation processes. These processes are optimized for high yield and purity, often utilizing continuous flow reactors and advanced purification techniques to ensure the quality of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
1,5-Diethenylnaphthalene undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form naphthoquinones.
Reduction: Reduction reactions can yield dihydronaphthalene derivatives.
Substitution: Electrophilic substitution reactions can introduce various functional groups into the naphthalene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include chromium trioxide and potassium permanganate.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Friedel-Crafts alkylation and acylation reactions often employ aluminum chloride as a catalyst.
Major Products Formed
The major products formed from these reactions include naphthoquinones, dihydronaphthalenes, and various substituted naphthalene derivatives, depending on the specific reaction conditions and reagents used .
Applications De Recherche Scientifique
1,5-Diethenylnaphthalene has several scientific research applications:
Polymer Chemistry: It is used as a monomer in the synthesis of specialty polymers and copolymers.
Materials Science: Its derivatives are explored for use in organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Medicinal Chemistry: Research is ongoing into its potential as a building block for pharmaceuticals and bioactive compounds.
Industrial Applications: It is used in the production of high-performance materials and as a precursor for various chemical syntheses.
Mécanisme D'action
The mechanism of action of 1,5-diethenylnaphthalene involves its ability to participate in various chemical reactions due to the presence of the ethylene groups. These groups can undergo polymerization, addition, and substitution reactions, making the compound highly versatile. The molecular targets and pathways involved depend on the specific application and the nature of the reactions it undergoes .
Comparaison Avec Des Composés Similaires
Similar Compounds
1,5-Dihydroxynaphthalene: This compound has hydroxyl groups instead of ethylene groups and is used in dye synthesis and supramolecular chemistry.
1,5-Diaminonaphthalene: Featuring amino groups, it is used in the synthesis of polymers and dyes.
Uniqueness
1,5-Diethenylnaphthalene is unique due to its ethylene groups, which confer distinct reactivity and make it suitable for polymerization and other addition reactions. This sets it apart from other naphthalene derivatives that may not have the same versatility in chemical synthesis and applications .
Propriétés
Numéro CAS |
46263-17-6 |
|---|---|
Formule moléculaire |
C14H12 |
Poids moléculaire |
180.24 g/mol |
Nom IUPAC |
1,5-bis(ethenyl)naphthalene |
InChI |
InChI=1S/C14H12/c1-3-11-7-5-10-14-12(4-2)8-6-9-13(11)14/h3-10H,1-2H2 |
Clé InChI |
JQKOWSFGWIKBDS-UHFFFAOYSA-N |
SMILES canonique |
C=CC1=C2C=CC=C(C2=CC=C1)C=C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


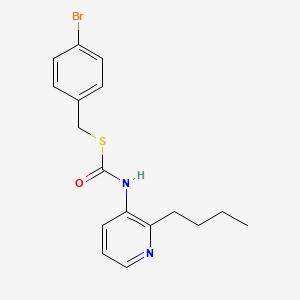

![8-[Bis(2-chloroethyl)amino]-1,3-dimethyl-3,7-dihydro-1h-purine-2,6-dione](/img/structure/B14658562.png)

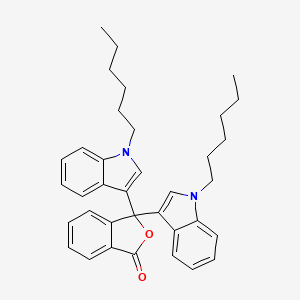

![N-[4-(Morpholin-4-yl)-2-[2-(morpholin-4-yl)ethyl]-2-(naphthalen-1-yl)butyl]-4,5-dihydro-1H-imidazol-2-amine](/img/structure/B14658588.png)
![S-[(4-Chlorophenyl)methyl] ethylcarbamothioate](/img/structure/B14658589.png)
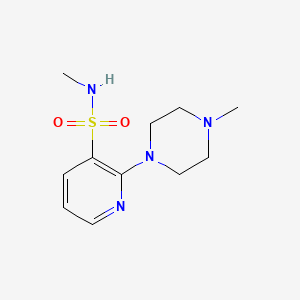
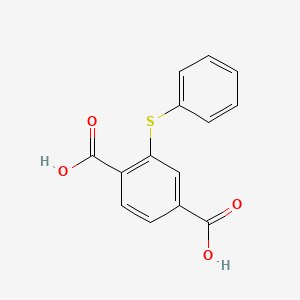
![6-[(4-Chloroanilino)methyl]-5-methylquinazoline-2,4-diamine](/img/structure/B14658609.png)
